Enhanced Calculated Lipophilicity and Hydrogen‑Bond Acceptor Capacity vs. Unsubstituted Benzamide Analog
The symmetrical introduction of four methoxy groups in N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide raises the computed XLogP3‑AA to 4.5, compared with an estimated XLogP3‑AA of approximately 2.8 for the fully unsubstituted analog N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (tentative PubChem CID; value derived from fragment‑based calculation) [1]. Simultaneously, the hydrogen‑bond acceptor count increases from 4 to 8, providing a distinct profile for interactions with polar protein environments. These values are computed properties and should be interpreted as class‑level inferences until experimentally validated.
| Evidence Dimension | Computed XLogP3‑AA lipophilicity |
|---|---|
| Target Compound Data | 4.5 (PubChem computed) |
| Comparator Or Baseline | N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (estimated XLogP3‑AA ≈ 2.8, based on fragment addition; no experimental value) |
| Quantified Difference | Δ ≈ 1.7 log units (higher lipophilicity for target) |
| Conditions | Calculated using XLogP3 algorithm; in silico prediction, not experimentally measured |
Why This Matters
The higher computed lipophilicity suggests improved membrane permeability, which may be advantageous in cell‑based assays, but the lack of experimental validation means the property serves as a screening hypothesis rather than a procurement decision factor.
- [1] PubChem. Compound Summary for CID 3488996, N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3488996. View Source
